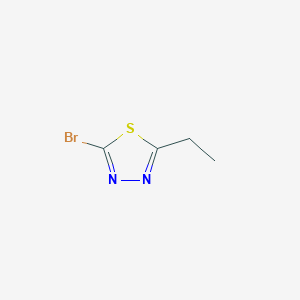

2-Bromo-5-ethyl-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTSIRIHHWRTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-49-6 | |

| Record name | 2-bromo-5-ethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Halogenated 1,3,4-thiadiazoles, such as this compound, are particularly valuable as versatile synthetic intermediates. The bromo substituent serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the 2-position, thereby enabling the generation of diverse compound libraries for drug discovery.[3] This guide provides a comprehensive overview of the , offering practical insights for its successful preparation and validation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to this compound begins by disconnecting the carbon-bromine bond, identifying 2-amino-5-ethyl-1,3,4-thiadiazole as the key precursor. This transformation is typically achieved via a Sandmeyer-type reaction.[4][5][6] The precursor itself can be synthesized through the cyclization of thiosemicarbazide and propanoic acid. This two-step synthetic strategy is efficient and utilizes readily available starting materials.

Caption: Retrosynthetic approach for this compound.

Synthesis of this compound: A Two-Step Approach

Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

The initial step involves the acid-catalyzed cyclization of thiosemicarbazide with propanoic acid.[7][8] Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation as it serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the thiadiazole ring.

Reaction Mechanism: The reaction proceeds through the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 2-amino-5-ethyl-1,3,4-thiadiazole.

Caption: Workflow for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

The transformation of the 2-amino group to a bromo substituent is achieved through a Sandmeyer-type reaction.[4][5][6] This involves the diazotization of the 2-amino-5-ethyl-1,3,4-thiadiazole with sodium nitrite in a cold, acidic medium (hydrobromic acid), followed by the introduction of a copper(I) bromide catalyst.

Reaction Mechanism: The amine reacts with nitrous acid (formed in situ from sodium nitrite and HBr) to generate a diazonium salt. The copper(I) catalyst then facilitates the displacement of the diazonium group by a bromide ion, releasing nitrogen gas and forming the final product. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Caption: Workflow for the Sandmeyer bromination reaction.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for this compound based on the analysis of similar structures.[9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Triplet at ~1.3 ppm (3H, -CH₃), Quartet at ~3.0 ppm (2H, -CH₂-) |

| ¹³C NMR | Signal at ~12 ppm (-CH₃), Signal at ~25 ppm (-CH₂-), Two signals in the range of 150-170 ppm for the thiadiazole ring carbons |

| IR (cm⁻¹) | ~2970 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~700 (C-S stretch) |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₄H₅BrN₂S (Monoisotopic mass: 191.9357 g/mol )[12] |

Chromatographic Purity Assessment

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting material, intermediates, and the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the synthesized compound. A reversed-phase C18 column with a gradient of water and acetonitrile is a common choice for analyzing such heterocyclic compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq) and propanoic acid (1.2 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of thiosemicarbazide) to the flask.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Filtration: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound

-

Dissolution of Precursor: In a beaker, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in 48% hydrobromic acid (HBr) and cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in HBr and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution to the CuBr solution slowly.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thiosemicarbazide is toxic and should be handled with care.

-

Polyphosphoric acid and hydrobromic acid are corrosive. Avoid contact with skin and eyes.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

The Sandmeyer reaction involves the formation of an unstable diazonium salt and the evolution of nitrogen gas. The reaction should be carried out with caution, and the temperature must be carefully controlled.

References

- Chen, J., et al. (2011).

- Google Patents. (Year of Publication). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Asif, M. (2025). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry.

- Google Patents. (Year of Publication). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

- Al-Sanea, M. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-18.

- Jain, A. K., et al. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 56-65.

- Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

- Sharma, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3063-3089.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-bromo-5-(2-pyridyl)-1,3,4-thiadiazole. Retrieved from [Link]

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of a New Schiff Base Derived from 5-Amino-1,3,4-thiadiazole-2-thiol and its Metal Complexes. Journal of Medicinal and Chemical Sciences, 5(4), 586-594.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [Link]

- Popadyuk, I. I., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(21), 5083.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Sayed, A., et al. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40(1), 184-191.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

- Kumar, S., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1396-1406.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. jocpr.com [jocpr.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. PubChemLite - this compound (C4H5BrN2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise functionalization of this heterocyclic core is critical to modulating its therapeutic efficacy and pharmacokinetic profile. 2-Bromo-5-ethyl-1,3,4-thiadiazole represents a key synthetic intermediate, where the bromo group serves as a versatile handle for further chemical elaboration, and the ethyl group provides a lipophilic element.

A thorough understanding of the spectroscopic signature of this molecule is paramount for ensuring its structural integrity, monitoring reaction progress, and confirming the identity of downstream products. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from closely related analogs. While direct, published experimental spectra for this specific molecule are not widely available, this guide synthesizes predictive data and established methodologies to serve as a robust reference for researchers in the field.

Molecular Structure and Predicted Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and substituted with a bromo and an ethyl group.

-

Molecular Formula: C₄H₅BrN₂S[3]

-

Molecular Weight: 193.07 g/mol (based on most common isotopes)

-

Monoisotopic Mass: 191.93568 Da[3]

-

InChIKey: PZTSIRIHHWRTPI-UHFFFAOYSA-N[3]

-

SMILES: CCC1=NN=C(S1)Br[3]

The presence of the bromine atom and the polar thiadiazole ring suggests a moderate polarity, while the ethyl group will contribute to its solubility in common organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of this compound. The simplicity of the structure leads to a clean and easily interpretable spectrum.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding solely to the ethyl group, as there are no protons directly attached to the thiadiazole ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.4 | Triplet | ~7.5 | -CH₃ |

| ~3.1 | Quartet | ~7.5 | -CH₂- |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment. The methylene (-CH₂-) protons are adjacent to the electron-withdrawing thiadiazole ring, causing them to be deshielded and appear at a higher chemical shift compared to a typical aliphatic chain. The terminal methyl (-CH₃) protons are further from the ring and thus appear at a lower, more standard chemical shift. The splitting pattern (triplet and quartet) is a classic ethyl group signature, arising from the coupling between the adjacent methylene and methyl protons.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C5 (C-ethyl) |

| ~145 | C2 (C-Br) |

| ~25 | -CH₂- |

| ~13 | -CH₃ |

Causality Behind Predictions: The two carbons of the thiadiazole ring are in a highly electron-deficient environment and are therefore significantly deshielded, appearing at high chemical shifts. The carbon attached to the bromine (C2) is expected to be downfield, though its exact position can be influenced by the heavy atom effect. The carbon attached to the ethyl group (C5) is also significantly downfield. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained data.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring NMR spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution, which is particularly informative due to the presence of bromine.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecule is expected to ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 51%, ⁸¹Br ≈ 49%), this peak will appear as a doublet of nearly equal intensity at m/z 192 and 194.

-

Key Fragments:

-

[M - C₂H₅]⁺: Loss of the ethyl group would result in a fragment at m/z 163 and 165.

-

[M - Br]⁺: Loss of the bromine atom would give a fragment at m/z 113.

-

[C₂H₅]⁺: A peak corresponding to the ethyl cation may be observed at m/z 29.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 192.9436 |

| [M+Na]⁺ | 214.9255 |

Trustworthiness: The predicted collision cross-section values for these adducts can further aid in structural confirmation.[3] The distinct isotopic pattern of bromine provides a self-validating feature in the mass spectrum.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is useful for identifying the key functional groups and the vibrations of the heterocyclic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2970-2850 | C-H (aliphatic) stretching | Medium |

| ~1610 | C=N (thiadiazole ring) stretching | Medium-Strong |

| ~1460 | C-H (aliphatic) bending | Medium |

| ~1050 | C-S (thiadiazole ring) stretching | Medium |

| ~690 | C-Br stretching | Strong |

Authoritative Grounding: The characteristic C=N stretching frequency for 1,3,4-thiadiazole rings typically appears in the 1590-1620 cm⁻¹ region.[4] The C-S-C stretching vibration is also a key identifier for the thiadiazole core.[4] The presence of strong aliphatic C-H stretching bands confirms the ethyl substituent.

Safety and Handling

While specific safety data for this compound is not available, data from closely related bromo-thiadiazole and amino-ethyl-thiadiazole compounds suggest that appropriate precautions should be taken.[5][6]

-

Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.[5][6]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and workflows offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results critical for advancing research and development in medicinal chemistry.

References

- BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Analogs: A Comparative Guide.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-bromo-[5][7][9]thiadiazole. Retrieved from

- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole.

-

Echemi. (n.d.). 2-AMINO-5-BROMO-[5][7][9]THIADIAZOLE Safety Data Sheets. Retrieved from

- El-Sayed, W. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.

- PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole.

- PubChemLite. (n.d.). This compound.

- Di Sarno, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

Sources

- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C4H5BrN2S) [pubchemlite.lcsb.uni.lu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-ethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-ethyl-1,3,4-thiadiazole. As a Senior Application Scientist, the following sections synthesize foundational NMR principles with practical insights derived from the analysis of analogous heterocyclic systems. This document is structured to offer a comprehensive understanding of the structural elucidation of this compound using NMR spectroscopy, a cornerstone technique in modern chemical and pharmaceutical research.

Introduction: The Significance of this compound and NMR

The 1,3,4-thiadiazole scaffold is a privileged core in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific compound, this compound (CAS No. 57709-49-6, Molecular Formula: C₄H₅BrN₂S), serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[3] The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the ethyl group can influence solubility and binding interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and integration values.

Chemical Shift Predictions

The electron-withdrawing nature of the 1,3,4-thiadiazole ring and the adjacent bromine atom will influence the chemical shifts of the ethyl protons. The methylene (-CH₂-) protons are directly attached to the heterocyclic ring, and their chemical shift will be further downfield compared to the methyl (-CH₃) protons.

Multiplicity and Coupling Constants

The spin-spin coupling between the non-equivalent methylene and methyl protons of the ethyl group will result in characteristic splitting patterns. The methylene protons will appear as a quartet, and the methyl protons will appear as a triplet, in accordance with the n+1 rule.[4]

Summary of Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- | 2.9 - 3.2 | Quartet | ~7.5 | 2H |

| -CH₃ | 1.3 - 1.5 | Triplet | ~7.5 | 3H |

Note: Predicted values are based on typical chemical shifts of ethyl groups attached to heterocyclic rings and are relative to a standard internal reference such as tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent used.[5]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected.

Chemical Shift Predictions

The chemical shifts of the carbon atoms in the 1,3,4-thiadiazole ring are significantly influenced by the heteroatoms (nitrogen and sulfur) and the bromine substituent. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. The presence of electron-withdrawing groups tends to deshield the carbon nuclei, shifting their signals to higher ppm values.[6] The two carbons of the 1,3,4-thiadiazole ring are expected to appear at a low field, typically in the range of 150-170 ppm.[1][7]

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | 155 - 165 |

| C5 (C-ethyl) | 165 - 175 |

| -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Note: These are predicted chemical shifts. The actual values can be influenced by solvent and experimental conditions.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Molecular Structure and NMR Correlations

The following diagram depicts the molecular structure of this compound and highlights the key through-bond correlations that are expected to be observed in 2D NMR experiments, such as HSQC and HMBC, which would definitively confirm the assignments.

Caption: Key ¹H-¹³C correlations for this compound.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.

6.1. Materials and Instrumentation

-

Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v TMS.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

NMR Tubes: 5 mm high-precision NMR tubes.

6.2. Sample Preparation

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

Cap the NMR tube and wipe the outside clean.

6.3. Spectrometer Setup and Data Acquisition

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a single scan to determine the spectral width and appropriate receiver gain.

-

Set the pulse angle (typically 30-45 degrees).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the relaxation delay (D1) to 2 seconds.

-

6.4. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both spectra.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The predicted spectra, based on established principles and data from related compounds, offer a clear roadmap for the analysis of this important synthetic intermediate. The experimental protocol outlined provides a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the structural assignment, a critical step in any research and development endeavor in the chemical and pharmaceutical sciences.

References

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC - NIH. (2022-03-10). Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022-10-17). Retrieved from [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Retrieved from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Retrieved from [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (2024-07-27). Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. Retrieved from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. Retrieved from [Link]

-

2-Amino-5-(ethylthio)-1,3,4-thiadiazole - Optional[13C NMR] - Chemical - SpectraBase. Retrieved from [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

RAM3883... This compound - Ramidus Store. Retrieved from [Link]

-

The effect of electron-withdrawing groups on 15N and 13C chemical shifts: a density functional study on a series of pyrroles: Molecular Physics - Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.198.91.3:8080 [20.198.91.3:8080]

- 3. ramidus.se [ramidus.se]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. tandfonline.com [tandfonline.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Introduction: The Analytical Imperative for 2-Bromo-5-ethyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-ethyl-1,3,4-thiadiazole

In the landscape of pharmaceutical and agrochemical development, heterocyclic compounds form the backbone of countless active molecules. The 1,3,4-thiadiazole scaffold is of particular interest due to its broad spectrum of biological activities. This compound is a key synthetic intermediate, where the bromine atom serves as a versatile handle for further chemical modifications. The precise characterization of this molecule is not merely an academic exercise; it is a critical step in ensuring the purity, stability, and identity of intermediates and final products in a regulated drug development environment.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, delving into the causality behind methodological choices, predictable fragmentation patterns, and robust experimental protocols. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to approach the analysis of this and similar halogenated heterocyclic compounds.

Part 1: Fundamental Principles & The Bromine Isotopic Signature

The most telling feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[1][2] This results in a characteristic doublet for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 m/z units. This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom and is the first and most crucial piece of evidence to look for in the spectrum.[3][4]

| Property | Value |

| Molecular Formula | C₄H₅BrN₂S |

| Average Molecular Weight | 193.07 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 191.9357 Da |

| Monoisotopic Mass (⁸¹Br) | 193.9336 Da |

Part 2: Ionization Techniques - A Tale of Two Methods

The choice of ionization method is the most critical experimental decision, as it dictates the nature of the initial ion and its subsequent fragmentation. For a small, relatively stable molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, but they provide different and complementary information.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

EI is a classic, high-energy ionization method that bombards the analyte with 70 eV electrons.[5] This high energy not only ejects an electron to form a radical cation (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[6]

Why Choose EI?

-

Rich Fragmentation: Provides a detailed "fingerprint" spectrum that is invaluable for unambiguous structural confirmation.

-

Library Matching: EI spectra are highly reproducible and can be compared against established spectral libraries.

-

Volatility: The analyte has a sufficiently low molecular weight to be volatilized in the MS source, a prerequisite for EI.

The primary drawback of EI is that the molecular ion peak may be weak or entirely absent for some compounds due to the high degree of fragmentation.[5] However, for aromatic heterocycles, the molecular ion is typically stable enough to be observed.[7]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight

ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged spray.[8] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[9][10] The nitrogen atoms in the thiadiazole ring are potential sites for protonation.

Why Choose ESI?

-

Intact Molecular Ion: ESI is the method of choice for unequivocally determining the molecular weight, as the protonated molecule is often the base peak.

-

LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the analysis of complex mixtures.

-

Tandem MS (MS/MS): The stable protonated molecule generated by ESI is an ideal precursor ion for Collision-Induced Dissociation (CID) in a tandem mass spectrometer, allowing for controlled fragmentation to gain structural information.[10]

The choice between EI and ESI depends on the analytical goal. For pure standard confirmation, EI provides a wealth of structural data. For analyzing the compound in a complex matrix or for quantitative studies using LC-MS, ESI is superior.

Part 3: Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is key to interpreting the mass spectrum. The stability of the thiadiazole ring and the relative strengths of its bonds will govern how the molecule breaks apart.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the formation of the molecular radical cation, which will present as the characteristic 1:1 doublet at m/z 192/194 .

Caption: Predicted EI fragmentation of this compound.

Explanation of Key Fragmentations:

-

Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway for halogenated compounds.[11] This will result in a prominent ion at m/z 113 . The absence of the bromine isotopic pattern in this fragment confirms the loss.

-

Alpha-Cleavage of the Ethyl Group: Cleavage of the C-C bond alpha to the thiadiazole ring is highly probable. This results in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 163/165 . This fragment retains the bromine atom and will exhibit the 1:1 isotopic doublet.

-

Ring Fragmentation: Thiadiazole rings can undergo complex rearrangements and cleavages.[12] Common losses include HCN, CS, or N₂. For instance, the ion at m/z 113 could potentially lose a molecule of acetylene (C₂H₂) to form an ion at m/z 87.

ESI with Collision-Induced Dissociation (CID) Fragmentation

In ESI-MS/MS, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 193/195 . This even-electron ion will fragment differently than the radical cation from EI, typically through the loss of neutral molecules.[13]

Caption: Predicted ESI-CID fragmentation of protonated this compound.

Explanation of Key Fragmentations:

-

Loss of Ethene (C₂H₄): A common fragmentation for ethyl-substituted aromatic rings is the loss of ethene via a rearrangement, which would yield a fragment at m/z 165/167 .

-

Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule is a plausible pathway, resulting in an ion at m/z 113 .

-

Loss of Bromoethane (C₂H₅Br): Cleavage and rearrangement could lead to the loss of the neutral bromoethane molecule, producing a fragment ion at m/z 87 .

Part 4: Experimental Protocols

Adherence to a rigorous and well-documented protocol is essential for reproducible and trustworthy results.

General Sample Preparation

Objective: To prepare the analyte at a suitable concentration in a high-purity solvent compatible with the chosen ionization technique.

Protocol:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve the standard in 1.0 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. Causality: LC-MS grade solvents minimize background noise and interfering adducts.

-

Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL. Causality: This concentration is typically sufficient for high sensitivity detection without saturating the detector.

-

Transfer the working solution to an appropriate autosampler vial.

Direct Infusion ESI-MS Analysis Workflow

Objective: To determine the accurate mass of the molecular ion and optimize parameters for MS/MS analysis.

Caption: Workflow for ESI-MS and MS/MS analysis.

Typical High-Resolution ESI-MS Parameters:

| Parameter | Setting | Rationale |

| Ionization Mode | Positive ESI | The thiadiazole nitrogens are basic and readily accept a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Sheath/Nebulizer Gas | Nitrogen, 30-40 arb | Assists in droplet formation and desolvation. |

| Auxiliary Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation from the ESI droplets. |

| Mass Analyzer | Orbitrap / Q-TOF | Provides high resolution and mass accuracy (<5 ppm) for confident formula assignment. |

| Collision Gas (MS/MS) | Argon / Nitrogen | Inert gas used to induce fragmentation in the collision cell. |

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to achieve robust and unambiguous molecular characterization. The definitive 1:1 isotopic signature of bromine serves as an internal validation for any assigned fragment containing the halogen. The strategic choice between the hard ionization of EI, which provides a detailed fragmentation fingerprint, and the soft ionization of ESI, which provides clear molecular weight information and access to controlled MS/MS experiments, allows the analytical scientist to build a comprehensive and confident structural dossier. The protocols and predicted pathways outlined in this guide provide a solid framework for researchers, enabling them to approach the analysis of this and related heterocyclic molecules with both scientific rigor and practical efficiency.

References

-

Steen, H., & Mann, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link][9]

-

ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. [Link][14]

-

Petry, F., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC - NIH. [Link]

-

Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC - NIH. [Link]

-

Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link][10]

-

Pervova, M. G., et al. XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). [Link][7]

-

College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. [Link][4]

-

ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

-

Lelyukh, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link][13]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link][6]

-

ResearchGate. Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3.... [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link][11]

-

Ahluwalia, V. K., et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link][12]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. ms isotopes: Br and Cl [employees.csbsju.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rroij.com [rroij.com]

- 7. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. asianpubs.org [asianpubs.org]

- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

An In-depth Technical Guide to 2-Bromo-5-ethyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-ethyl-1,3,4-thiadiazole. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile and practical insights.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to a wide range of pharmacological activities.[1] The presence of a sulfur atom and two nitrogen atoms in the five-membered ring imparts favorable characteristics such as metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[2] As a bioisostere of pyrimidine, the 1,3,4-thiadiazole nucleus can mimic endogenous molecules and interact with key enzymes and receptors, leading to diverse therapeutic effects.[2]

This compound represents a promising building block for the development of novel drug candidates. The bromo substituent at the 2-position serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, allowing for the exploration of a broad chemical space.[3] The ethyl group at the 5-position can contribute to the molecule's lipophilicity and influence its pharmacokinetic profile. This guide will delve into the key aspects of this compound, providing a foundation for its further investigation and utilization in drug discovery programs.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Information | Basis for Prediction and Remarks |

| Molecular Formula | C₄H₅BrN₂S | Calculated based on the chemical structure. |

| Molecular Weight | 193.07 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Likely a solid at room temperature. | Based on the melting point of the closely related 2-bromo-5-methyl-1,3,4-thiadiazole (105-110 °C).[4] The ethyl group may slightly lower the melting point compared to the methyl analogue. |

| Melting Point | Estimated to be in the range of 90-105 °C. | Extrapolated from the melting point of 2-bromo-5-methyl-1,3,4-thiadiazole.[4] |

| Boiling Point | Not available. | Heterocyclic compounds of this nature often decompose at higher temperatures before boiling. |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like ethanol, DMSO, and DMF. | Based on the general solubility of heterocyclic compounds and the physicochemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide.[5] |

| pKa | The 1,3,4-thiadiazole ring is weakly basic. | The nitrogen atoms in the ring can be protonated under acidic conditions. |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for the preparation of 2-halo-1,3,4-thiadiazoles. A common strategy involves the cyclization of a thiosemicarbazide derivative followed by halogenation.

Synthetic Pathway

A plausible synthetic route starting from propionyl chloride and thiosemicarbazide is outlined below.

Caption: Proposed synthetic pathway for this compound.

Reactivity of the Bromo Substituent

The bromine atom at the 2-position of the thiadiazole ring is susceptible to nucleophilic substitution, making it a key site for chemical modification. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: General scheme for nucleophilic substitution on this compound.

Potential Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6] The introduction of a bromo and an ethyl group in this compound can modulate these activities and provide opportunities for developing novel therapeutic agents.

-

Antimicrobial Agents: 1,3,4-Thiadiazole derivatives have shown potent activity against a range of bacteria and fungi.[6] The lipophilic ethyl group may enhance membrane permeability, while the bromo substituent can be replaced with various pharmacophores to optimize antimicrobial efficacy.

-

Anticancer Agents: Numerous 1,3,4-thiadiazole-containing compounds have been investigated for their anticancer properties, acting through various mechanisms such as enzyme inhibition and disruption of cell signaling pathways.[2][7] The ability to functionalize the 2-position allows for the design of targeted therapies.

-

Anti-inflammatory and Analgesic Agents: The thiadiazole nucleus is present in molecules with anti-inflammatory and analgesic effects.[6]

-

Central Nervous System (CNS) Activity: Derivatives of 1,3,4-thiadiazole have been explored for their potential as anticonvulsant, antidepressant, and anxiolytic agents.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).

-

Acylation: Slowly add propionic acid to the solution.

-

Cyclization: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid dropwise while cooling the mixture in an ice bath.[8]

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole.

Synthesis of this compound (Sandmeyer-type Reaction)

-

Diazotization: Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized this compound.

Predicted Spectral Data

Based on the analysis of related structures, the following spectral characteristics are anticipated for this compound:

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

-

¹³C NMR:

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

Two signals for the carbon atoms of the thiadiazole ring (C2 and C5). The carbon attached to the bromine atom (C2) is expected to be significantly downfield.

-

-

IR Spectroscopy:

-

Characteristic peaks for C=N stretching of the thiadiazole ring.

-

Peaks corresponding to C-H stretching and bending of the ethyl group.

-

A peak indicating the C-Br bond.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Safety and Handling

Bromo-substituted heterocyclic compounds should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery. Its versatile reactivity, coupled with the proven pharmacological importance of the 1,3,4-thiadiazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This technical guide, by consolidating and extrapolating from the available scientific literature, provides a valuable resource for researchers embarking on the synthesis and exploration of this and related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link]

-

BROMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Preprints.org. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

-

2-Bromo-5-methyl-1,3-thiazole. PubChem. [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. [Link]

-

Special Issue : Synthesis and Characterization of Heterocyclic Compounds. MDPI. [Link]

-

2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

-

1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

Sources

- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Bromo-5-methoxy-1,3,4-thiadiazole | 1343268-86-9 [smolecule.com]

- 4. 2-Bromo-5-methyl-1,3,4-thiadiazole 97 54044-79-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 9. lobachemie.com [lobachemie.com]

- 10. carlroth.com [carlroth.com]

Navigating the Chemical Landscape: A Technical Guide to the Stability of 2-Bromo-5-ethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3][4][5] The introduction of a bromine atom and an ethyl group at the 2 and 5 positions, respectively, yields 2-Bromo-5-ethyl-1,3,4-thiadiazole, a compound with significant potential as a synthetic intermediate in the development of novel therapeutics.[6][7] Understanding the inherent stability of this molecule under various stress conditions is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to its application in drug discovery and development. This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound, offering field-proven insights and detailed experimental protocols grounded in the principles of heterocyclic chemistry.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, known to be a bioisostere of pyrimidine and oxadiazole, which allows for favorable interactions with biological targets.[1][6] Its mesoionic nature facilitates passage across cellular membranes, and the presence of the sulfur atom enhances liposolubility.[6] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities. This makes 2-bromo-5-substituted-1,3,4-thiadiazoles key building blocks for creating libraries of compounds for biological screening.[6][7]

Given its potential role in pharmaceutical development, a thorough understanding of the stability of this compound is not merely a regulatory requirement but a scientific necessity. Forced degradation studies are a critical component of this understanding, providing insights into potential degradation pathways and the formation of impurities.[8][9]

Foundational Principles of Stability in Heterocyclic Compounds

The stability of a heterocyclic compound like this compound is dictated by the inherent properties of its ring system and the nature of its substituents. The 1,3,4-thiadiazole ring is aromatic and generally stable, particularly in acidic conditions.[2] However, it can be susceptible to ring cleavage under basic conditions.[2] The carbon-bromine bond is a potential site of nucleophilic substitution, which can be a primary degradation pathway.[10]

This guide will systematically explore the stability of this compound under the following stress conditions:

-

Thermal Stress: Assessing the impact of heat on the molecule's integrity.

-

Hydrolytic Stress (Acidic and Basic): Investigating susceptibility to degradation in aqueous environments at different pH values.

-

Oxidative Stress: Determining the potential for degradation in the presence of oxidizing agents.

-

Photolytic Stress: Evaluating the impact of light exposure on the compound's stability.

Methodologies for Stability Assessment: A Practical Approach

A successful stability study hinges on a well-designed experimental protocol and the use of appropriate analytical techniques to monitor the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, offering the sensitivity and resolution required for quantitative assessment.

General Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies on this compound.

Caption: General workflow for forced degradation studies.

Thermal Stability Assessment

Causality: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to the cleavage of weaker bonds within the molecule. For this compound, thermal stress could potentially lead to decomposition of the heterocyclic ring or cleavage of the C-Br or C-S bonds.

Experimental Protocol: Thermal Stress

-

Sample Preparation: Accurately weigh a known amount of this compound into a suitable vial. The compound can be tested as a solid or in a solution with a high-boiling point, inert solvent.

-

Stress Conditions: Place the vials in a calibrated oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).

-

Sample Analysis: At each time point, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable diluent for HPLC analysis.

-

Data Recording: Quantify the remaining parent compound and any degradation products.

Data Presentation: Thermal Degradation

| Temperature (°C) | Time (days) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |

| 40 | 1 | |||

| 40 | 3 | |||

| 40 | 7 | |||

| 40 | 14 | |||

| 60 | 1 | |||

| 60 | 3 | |||

| 60 | 7 | |||

| 60 | 14 | |||

| 80 | 1 | |||

| 80 | 3 | |||

| 80 | 7 | |||

| 80 | 14 |

Hydrolytic Stability: Acidic and Basic Conditions

Causality: The 1,3,4-thiadiazole ring is known to be stable in acidic conditions but can undergo ring opening in the presence of a strong base.[2] The C-Br bond is also susceptible to nucleophilic attack by hydroxide ions in basic media, leading to the formation of a hydroxylated derivative.

Experimental Protocol: Hydrolytic Stress

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Stress Conditions: Maintain the solutions at a controlled temperature (e.g., room temperature and 60°C) for a defined period.

-

Sample Analysis: At specified time intervals, withdraw an aliquot, neutralize it (for the acidic sample with base, and the basic sample with acid), and dilute with mobile phase for HPLC analysis.

-

Data Recording: Quantify the parent compound and any degradation products.

Proposed Degradation Pathways under Hydrolytic Stress

Caption: Proposed hydrolytic degradation pathways.

Data Presentation: Hydrolytic Degradation

| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining | % Degradation Product(s) |

| 0.1 M HCl | RT | 24 | ||

| 0.1 M HCl | 60 | 24 | ||

| 0.1 M NaOH | RT | 24 | ||

| 0.1 M NaOH | 60 | 24 |

Oxidative Stability

Causality: Oxidizing agents can interact with electron-rich centers in a molecule. In this compound, the sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones. The ethyl group could also be a site of oxidation.

Experimental Protocol: Oxidative Stress

-

Sample Preparation: Dissolve this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Stress Conditions: Keep the solution at room temperature and protected from light for a defined period.

-

Sample Analysis: Monitor the reaction by HPLC at regular intervals.

-

Data Recording: Quantify the parent compound and any oxidation products.

Proposed Degradation Pathway under Oxidative Stress

Caption: Proposed oxidative degradation pathway.

Data Presentation: Oxidative Degradation

| Time (hours) | % Parent Compound Remaining | % Degradation Product (Sulfoxide) | % Degradation Product (Sulfone) |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 |

Photostability Assessment

Causality: Exposure to light, particularly in the ultraviolet range, can excite electrons in a molecule to higher energy states, leading to bond cleavage or other photochemical reactions. The aromatic 1,3,4-thiadiazole ring and the C-Br bond are potential chromophores that could absorb light and initiate degradation.

Experimental Protocol: Photolytic Stress

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water). Also, expose the solid compound to light.

-

Stress Conditions: Place the samples in a photostability chamber that conforms to ICH Q1B guidelines, exposing them to a controlled light source. A control sample should be wrapped in aluminum foil to exclude light.

-

Sample Analysis: After the specified exposure, analyze the samples by HPLC.

-

Data Recording: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Data Presentation: Photolytic Degradation

| Sample Type | Exposure | % Parent Compound Remaining | % Photodegradation Product(s) |

| Solution | Light | ||

| Solution | Dark (Control) | ||

| Solid | Light | ||

| Solid | Dark (Control) |

Conclusion and Future Perspectives

This technical guide provides a robust framework for the systematic evaluation of the stability of this compound. By following these detailed protocols, researchers can generate critical data to understand the degradation pathways and establish appropriate handling and storage conditions for this valuable synthetic intermediate. The insights gained from these studies are indispensable for ensuring the quality and reliability of this compound in the pursuit of new and effective therapeutics. Further research should focus on the detailed structural elucidation of any identified degradation products to build a complete stability profile.

References

- Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827). (URL not available)

-

Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

- Consensus. (1977). The synthesis and reactivity of some 2-amino-5-bromo-],1,3,4-thiadiazoles and the corresponding Δ2-1,3,4-thiadiazolines. (URL not available)

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica. [Link]

- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024).

- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (URL not available)

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction. [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

-

PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]

-

National Center for Biotechnology Information. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (2023). JETIR. [Link]

-

ISRES. (2021). Thiadiazoles and Their Properties. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC 37566-39-5 [sigmaaldrich.com]

- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. ajrconline.org [ajrconline.org]

- 10. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

Solubility Profiling of 2-Bromo-5-ethyl-1,3,4-thiadiazole: A Guide to Experimental Determination and Predictive Analysis

An In-depth Technical Guide for Researchers

Abstract

2-Bromo-5-ethyl-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The successful formulation, delivery, and bioavailability of any potential drug candidate are fundamentally dependent on its solubility characteristics.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We will delve into the structural basis for its predicted solubility, present a robust, step-by-step protocol for experimental quantification using the gold-standard shake-flask method, and discuss the critical factors that influence solubility data. This document is designed not merely as a set of instructions, but as a technical resource explaining the causality behind experimental choices to ensure the generation of accurate and reliable data.

Part 1: Physicochemical Profile and Predictive Solubility Analysis

The structure of this compound dictates its interactions with solvents. The molecule consists of a five-membered 1,3,4-thiadiazole ring substituted with a bromine atom at the 2-position and an ethyl group at the 5-position.

-